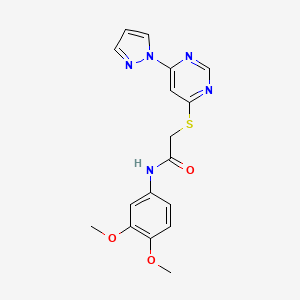
2-((4-Fluorophenyl)thio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound of interest belongs to a class of chemicals known for their complex synthesis and diverse chemical properties. These compounds typically contain fluorophenyl groups, trifluoromethyl groups, and pyrrolidinyl ethanone structures, indicative of potential applications in material science, organic electronics, and pharmacology, given the presence of fluorine atoms which often impart unique physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including direct functionalization, coupling reactions, and sometimes, the use of catalysts to enhance reaction efficiency. For example, compounds with pyrrolidinyl ethanone structures can be synthesized through N-alkylation and subsequent reactions with halogen-containing compounds or via catalytic coupling reactions (Schmidt et al., 2009).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction and density functional theory (DFT), is critical for understanding the geometric parameters, stability, and electronic properties of such compounds. Studies often reveal the importance of hyper-conjugative interactions and charge delocalization in determining the stability and reactivity of these molecules (Huang et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds can include oxidation, reduction, and electrophilic substitution, influenced by the electronic properties of the fluorophenyl and pyrrolidinyl groups. For instance, the presence of fluorine can significantly affect the reactivity towards nucleophilic substitution reactions due to the electron-withdrawing effect of fluorine atoms.
Physical Properties Analysis
The physical properties of compounds containing fluorophenyl and pyrrolidinyl groups are notable for their high thermal stability and potential electrochromic behavior. Fluorinated compounds, in particular, often exhibit low water absorption rates, high thermal decomposition temperatures, and unique optical properties due to the strong electronegativity of fluorine (Madhra et al., 2002).
Applications De Recherche Scientifique
Enhancing Electrochromic Properties
One study focused on enhancing the electrochromic properties of conducting polymers through copolymerization. Specifically, a copolymer of 1-(4-fluorophenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole (FPTP) with 3,4-ethylene dioxythiophene (EDOT) was synthesized and characterized. This copolymer exhibited a broader color range in its oxidized and reduced states compared to its monomer counterparts, suggesting potential applications in electrochromic devices (Türkarslan et al., 2007).
Versatile Synthesis of Pyrazolopyridines
Another study developed a versatile three-component coupling for synthesizing pyrazolopyridines and other pyrido fused systems. This synthesis involved an unexpected reaction of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanone 2, leading to the creation of novel bicyclic systems. The method showcased remarkable versatility and usefulness in preparing combinatorial libraries, indicating its potential in drug discovery and material science (Almansa et al., 2008).
Antiviral Activity of Pyrazolopyridines
Research on 1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone explored its utility as a starting material for synthesizing heterocyclic compounds with potential antiviral activity. The study's findings on the synthesis and reactions of this compound, along with its derivatives, highlight the compound's significance in developing new antiviral agents (Attaby et al., 2006).
Synthesis of Schiff Bases for Antimicrobial Activity
Another relevant study involved the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile and derivatives for evaluating their antimicrobial activity. This work underscores the role of fluorinated compounds in developing new antimicrobial agents (Puthran et al., 2019).
Propriétés
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F4N2O2S/c19-13-1-3-15(4-2-13)27-11-17(25)24-8-6-14(10-24)26-16-9-12(5-7-23-16)18(20,21)22/h1-5,7,9,14H,6,8,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHAYXRLRFZRTDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

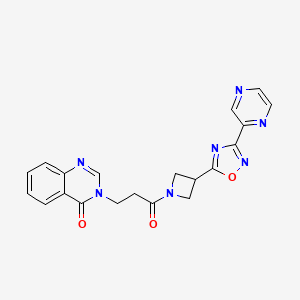
![2-(2,4-dichlorophenoxy)-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propanamide](/img/structure/B2496606.png)

![2-(ethylthio)-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2496610.png)

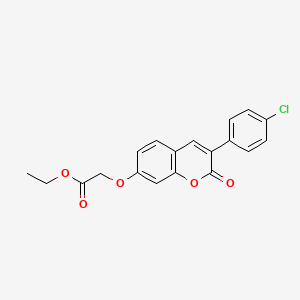
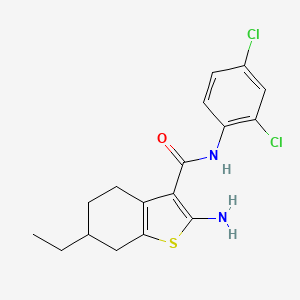
![2-{[3-(4-bromophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl]sulfanyl}-N-(3,5-dichlorophenyl)acetamide](/img/structure/B2496617.png)
![6-(2-Methoxyethyl)-4,7-dimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2496618.png)
![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-pyrazol-1-ylmethanone](/img/structure/B2496619.png)
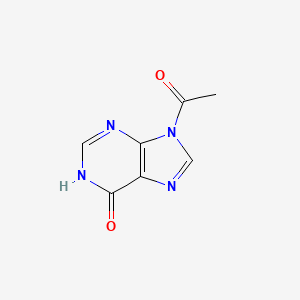
![(2E)-2-[(E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-ylidene]-1,3-thiazolidin-4-one](/img/structure/B2496622.png)
![Ethyl (8-((2-(dimethylamino)ethyl)amino)-2,3-diphenylpyrido[2,3-b]pyrazin-6-yl)carbamate](/img/structure/B2496624.png)
